Formanilide, 2-phenoxy-
Overview
Description
N-(2-phenoxyphenyl)formamide, also known as 2’-phenoxyformanilide, is an organic compound with the molecular formula C13H11NO2. It is a formamide derivative where the formamide group is attached to a phenoxyphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenoxyphenyl)formamide can be synthesized through several methods. One common method involves the reaction of 2-phenoxyaniline with formic acid or formic acid derivatives under mild conditions. Another approach is the formylation of 2-phenoxyaniline using formylating agents such as ethyl formate or formic acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of N-(2-phenoxyphenyl)formamide typically involves the use of formylating agents and catalysts to ensure high yields and purity. The process may include the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which has been shown to be effective in promoting the formylation reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce phenoxyphenylamines .
Scientific Research Applications
N-(2-phenoxyphenyl)formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)formamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-phenoxyphenyl)formamide include:
Formamide: A simpler formamide derivative with the formula CH3NO.
Dimethylformamide: A widely used solvent with the formula (CH3)2NCHO.
N-phenylformamide: Another formamide derivative with a phenyl group attached to the formamide.
Uniqueness
N-(2-phenoxyphenyl)formamide is unique due to its phenoxyphenyl structure, which imparts specific chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
N-(2-phenoxyphenyl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-10H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUKJKINNIUBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182065 | |
Record name | Formanilide, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2770-12-9 | |
Record name | Formanilide, 2-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formanilide, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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